2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and pain. Additionally, it can interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide.
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)propionamide: Contains a propionamide group, offering different chemical properties and reactivity.
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Features a butanamide group, providing variations in biological activity and applications.
Uniqueness
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific combination of the chlorophenyl and acetamide groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8ClN3OS |
---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-9(15)13-10-14-12-6-16-10/h1-4,6H,5H2,(H,13,14,15) |
InChI Key |
GQCCPXPJKZGXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.